2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the beta-carboline family. This compound is characterized by its unique tricyclic structure, which includes an indole ring fused with a pyridine ring. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and human tissues .
Mechanism of Action
Target of Action
The primary targets of 2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid are currently unknown. This compound is a member of the class of beta-carbolines
Mode of Action
The specific interactions of this compound with its targets would result in changes in cellular processes .
Biochemical Pathways
Beta-carbolines are known to be involved in various biological processes, including neurotransmission and enzyme regulation . The specific effects of this compound on these pathways would depend on its interaction with its targets.
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
It is known that beta-carbolines can have various effects at the molecular and cellular level, including modulation of receptor activity and alteration of enzyme function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the condensation of indole derivatives with appropriate aldehydes or ketones. One common method is the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final condensation reactions. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
- 2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Uniqueness
2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other beta-carboline derivatives .
Properties
IUPAC Name |
2-acetyl-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-8-14-11(10-5-3-4-6-12(10)16-14)7-13(15(19)20)17(8)9(2)18/h3-6,8,13,16H,7H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXCHCJGSVTSSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(N1C(=O)C)C(=O)O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204344 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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